molecular formula C15H10ClF3N2OS B11523781 5-chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-benzoxazole-2(3H)-thione

5-chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-benzoxazole-2(3H)-thione

Cat. No.: B11523781
M. Wt: 358.8 g/mol
InChI Key: HGWQEBBRGOKVHP-UHFFFAOYSA-N
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Description

5-Chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione is a complex organic compound that features a benzoxazole core structure This compound is notable for its unique combination of functional groups, including a chloro substituent, a trifluoromethyl group, and a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole core, followed by the introduction of the chloro and trifluoromethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to produce the compound efficiently. The choice of solvents, temperature control, and reaction times are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used to investigate its effects on various biological pathways and molecular targets.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may serve as a lead compound for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl: This compound shares the trifluoromethyl and chloro substituents but has a benzimidazole core instead of a benzoxazole core.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar aromatic structures and biological activities.

Uniqueness

5-Chloro-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-2,3-dihydro-1,3-benzoxazole-2-thione is unique due to its combination of a benzoxazole core with chloro and trifluoromethyl substituents

Properties

Molecular Formula

C15H10ClF3N2OS

Molecular Weight

358.8 g/mol

IUPAC Name

5-chloro-3-[[3-(trifluoromethyl)anilino]methyl]-1,3-benzoxazole-2-thione

InChI

InChI=1S/C15H10ClF3N2OS/c16-10-4-5-13-12(7-10)21(14(23)22-13)8-20-11-3-1-2-9(6-11)15(17,18)19/h1-7,20H,8H2

InChI Key

HGWQEBBRGOKVHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCN2C3=C(C=CC(=C3)Cl)OC2=S)C(F)(F)F

Origin of Product

United States

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